2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
Description
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the indole ring, a thioether linkage, and a morpholinoethanone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)27-15-21(25)23-9-11-26-12-10-23/h1-8,14H,9-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHQGTNCLIAFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the bromobenzyl-indole derivative with a thiol compound under basic conditions.
Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction, where the thioether-indole derivative reacts with morpholine in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, potassium carbonate (base)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds with industrial applications.
Mechanism of Action
The mechanism of action of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The bromobenzyl group and indole core are known to interact with various biological receptors and enzymes, potentially inhibiting or modulating their activity. The thioether linkage and morpholinoethanone moiety may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
- 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
- 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
Uniqueness
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is unique due to the presence of the bromobenzyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted benzyl groups. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C₁₆H₁₅BrN₂OS
- Molecular Weight : 347.27 g/mol
- CAS Number : Not available in the current literature.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the indole and morpholino groups suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The thioether group may facilitate interactions with thiol-containing enzymes, potentially inhibiting their activity.
- Receptor Modulation : The indole structure is known to mimic serotonin, indicating possible agonistic or antagonistic effects on serotonin receptors.
Biological Activity
Research indicates that 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone exhibits several biological activities:
Antitumor Activity
In vitro studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
These effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
Preliminary investigations suggest antimicrobial activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM. |
| Study 2 | Showed antimicrobial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Investigated the compound's effect on apoptosis in A549 cells, revealing increased caspase-3 activity. |
Q & A
Q. Optimization Tips :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for alkylation and thiolation steps.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted benzyl chloride and byproducts.
- Yield Improvement : Catalytic KI in alkylation steps reduces side reactions .
Q. Common Contradictions :
- Higher temperatures (>80°C) during thiolation may degrade the indole ring; conflicting reports suggest microwave-assisted synthesis at 60°C improves efficiency .
Basic: How is the structural integrity of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone validated post-synthesis?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Peaks at δ 7.2–7.6 ppm confirm aromatic protons from the bromobenzyl group. A singlet near δ 4.8 ppm corresponds to the SCH₂ group .
- ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm and morpholine carbons at 45–65 ppm verify the ethanone moiety .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular formula (C₂₀H₂₀BrN₂O₂S, MW: 449.36 g/mol) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths (e.g., C-S bond: ~1.81 Å) and dihedral angles .
Q. Key Data :
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation (sulfone) | H₂O₂ (3 eq), AcOH, 50°C | Sulfone derivative | 78 |
| SN2 Alkylation | CH₃I, K₂CO₃, DMF | Methylated thioether | 65 |
Q. Contradictions :
- Sulfone formation reduces solubility in nonpolar solvents, complicating purification .
Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Methodological Answer:
- Challenges :
- Solutions :
Q. Contradictions :
- Fluorinated analogs show conflicting activity in antimicrobial vs. anticancer assays due to target specificity .
Advanced: What computational methods are employed to predict binding modes of this compound with protein targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR).
- Key interactions : Bromobenzyl group occupies hydrophobic pockets; morpholino oxygen forms hydrogen bonds .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
